molecular formula C6H8FO4- B2423390 2-Fluoro-2-methoxycarbonylbutanoic acid CAS No. 100701-52-8

2-Fluoro-2-methoxycarbonylbutanoic acid

Cat. No.: B2423390
CAS No.: 100701-52-8
M. Wt: 163.12 g/mol
InChI Key: ZXVDURWNSWCPQQ-UHFFFAOYSA-M
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Description

2-Fluoro-2-methoxycarbonylbutanoic acid is an organic compound with the molecular formula C6H9FO4 It is a fluorinated derivative of butanoic acid, featuring both a fluoro and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-methoxycarbonylbutanoic acid typically involves the fluorination of a suitable precursor, such as 2-methoxycarbonylbutanoic acid. The fluorination reaction can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-methoxycarbonylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Fluoro-2-methoxycarbonylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying metabolic pathways.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 2-Fluoro-2-methoxycarbonylbutanoic acid exerts its effects depends on its interaction with molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the methoxycarbonyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobutanoic acid: Lacks the methoxycarbonyl group, making it less versatile in synthetic applications.

    2-Methoxycarbonylbutanoic acid: Lacks the fluoro group, which may result in different biological activity.

    2-Fluoro-2-methylbutanoic acid: Similar structure but with a methyl group instead of a methoxycarbonyl group.

Uniqueness

2-Fluoro-2-methoxycarbonylbutanoic acid is unique due to the presence of both the fluoro and methoxycarbonyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

100701-52-8

Molecular Formula

C6H8FO4-

Molecular Weight

163.12 g/mol

IUPAC Name

2-fluoro-2-methoxycarbonylbutanoate

InChI

InChI=1S/C6H9FO4/c1-3-6(7,4(8)9)5(10)11-2/h3H2,1-2H3,(H,8,9)/p-1

InChI Key

ZXVDURWNSWCPQQ-UHFFFAOYSA-M

SMILES

CCC(C(=O)O)(C(=O)OC)F

Canonical SMILES

CCC(C(=O)[O-])(C(=O)OC)F

solubility

not available

Origin of Product

United States

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